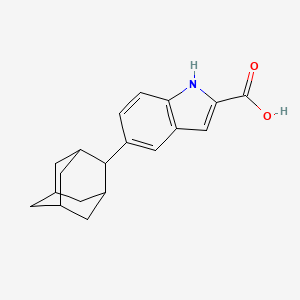
5-(2-Adamantyl)-1H-Indol-2-carbonsäure
Übersicht
Beschreibung
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the adamantyl radical can be generated using a chlorine radical, which is initially produced via homolysis of peroxide .
Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free .
Chemical Reactions Analysis
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Physical and Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The adamantane molecule is both rigid and virtually stress-free .
Wissenschaftliche Forschungsanwendungen
Arzneimittelsynthese und -design
Die Adamantanstruktur ist bekannt für ihre bioaktiven Eigenschaften und stellt somit ein wertvolles Gerüst im Arzneimittel-Design dar. Der Indolring, der häufig in Pharmazeutika vorkommt, kann mit biologischen Zielmolekülen interagieren. Die Kombination in 5-(2-Adamantyl)-1H-Indol-2-carbonsäure bietet eine Plattform für die Synthese neuer Medikamente mit potenzieller Aktivität gegen verschiedene Krankheiten, darunter Virusinfektionen und neurologische Erkrankungen .
Gezielte Arzneimittel-Delivery-Systeme
Aufgrund seiner hohen Lipophilie können Adamantanderivate verwendet werden, um die pharmakokinetischen Eigenschaften von Medikamenten zu verbessern. Insbesondere diese Verbindung könnte in Liposomen oder andere Arzneimittelträger integriert werden, um die Membranpenetration zu verbessern und die gezielte Abgabe an bestimmte Gewebe oder Organe zu ermöglichen .
Oberflächen-Erkennungsstudien
Der Adamantanrest kann als Anker in Lipiddoppelschichten oder anderen molekularen Erkennungssystemen dienen. Diese Eigenschaft ist nützlich bei der Entwicklung von Sensoren oder Assays zum Nachweis biologischer Moleküle oder zur Untersuchung der Zellmembrandynamik .
Entwicklung von Diamanten
Adamantan und seine Derivate sind die kleinsten Diamanten, die aufgrund ihrer mechanischen Eigenschaften und ihres potenziellen Einsatzes in der Nanotechnologie von Interesse sind. Die ungesättigten Bindungen in Derivaten wie this compound bieten reaktive Stellen für eine weitere Funktionalisierung, was zur Bildung größerer Diamantstrukturen führt .
Energiereiche Materialien
Die Stabilität und die energiereiche Natur von Adamantanderivaten machen sie zu Kandidaten für die Entwicklung energiereicher Materialien. Diese könnten in fortschrittlichen Brennstoffformulierungen verwendet werden oder als Additive zur Verbesserung der Leistung bestehender Brennstoffe .
Quantenchemische Berechnungen
Die elektronische Struktur von Adamantanderivaten ist komplex und bietet ein reiches Feld für theoretische Studien. Quantenchemische Berechnungen können die Reaktivität und Wechselwirkung dieser Moleküle mit anderen chemischen Spezies aufklären, was für die Entwicklung neuer Materialien und das Verständnis chemischer Prozesse entscheidend ist .
Katalyse
Die reaktiven Stellen an Adamantanderivaten können als Katalysatoren bei chemischen Umwandlungen wirken. Dies kann zur Entwicklung neuer Synthesewege für organische Verbindungen führen, was die Effizienz und Selektivität in der chemischen Produktion möglicherweise erhöht .
Polymerisationsreaktionen
Ungesättigte Adamantanderivate wie this compound können an Polymerisationsreaktionen teilnehmen, um neuartige Polymere zu erzeugen. Diese Polymere können einzigartige thermische Stabilität und mechanische Eigenschaften aufweisen, die sie für spezielle Anwendungen geeignet machen .
Wirkmechanismus
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .
Mode of Action
For instance, some adamantane derivatives have been found to exhibit anti-influenza activity . The specific interactions of 5-(2-adamantyl)-1H-indole-2-carboxylic acid with its targets would depend on the specific biochemical properties of the compound and the nature of the target.
Biochemical Pathways
For instance, some adamantane derivatives have been found to exhibit anti-influenza activity, suggesting that they may interact with viral proteins and interfere with viral replication .
Pharmacokinetics
It is known that adamantane derivatives can have unique stability and reactivity compared to simple hydrocarbon derivatives . This suggests that the ADME properties of 5-(2-adamantyl)-1H-indole-2-carboxylic acid may be influenced by its adamantane structure.
Result of Action
It is known that adamantane derivatives can have diverse applications in medicinal chemistry, suggesting that they may have various biological effects .
Action Environment
The action of 5-(2-adamantyl)-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the reactivity of adamantane derivatives can be influenced by the presence of other chemical species . Additionally, the stability of adamantane derivatives can be affected by temperature and other environmental conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-adamantyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22)17-9-13-8-12(1-2-16(13)20-17)18-14-4-10-3-11(6-14)7-15(18)5-10/h1-2,8-11,14-15,18,20H,3-7H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQMENZBODPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=CC5=C(C=C4)NC(=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192700 | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-17-2 | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-2-yl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
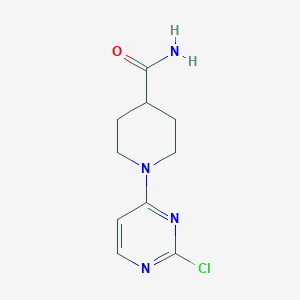
![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)
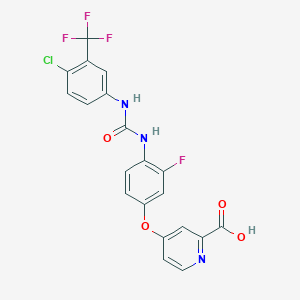
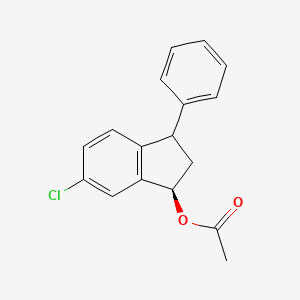


![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)
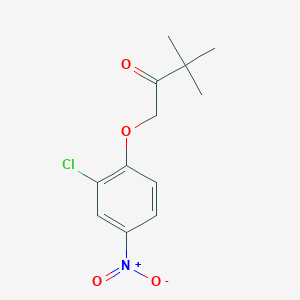
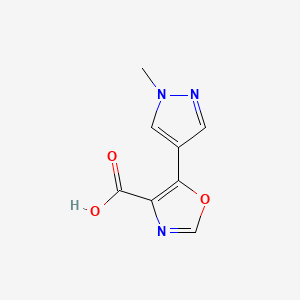
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)

